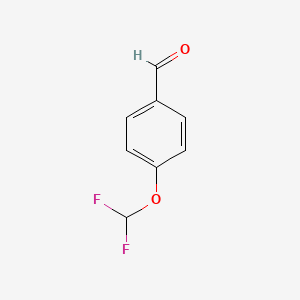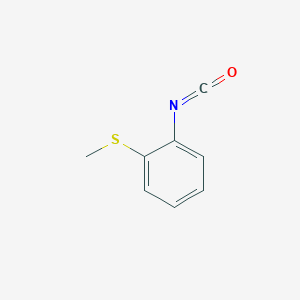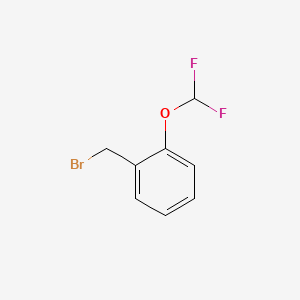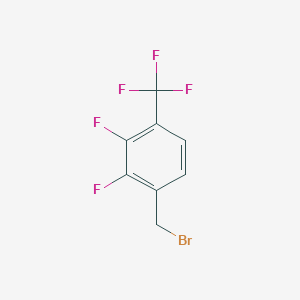
5-クロロ-2-メチル-3-ニトロアニリン
概要
説明
5-Chloro-2-methyl-3-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methyl-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機ビルディングブロック
“5-クロロ-2-ニトロアニリン”は有機ビルディングブロックとして使用されます . その独特の構造と反応性により、さまざまな有機化合物の合成において重要な成分となります .
ベンズアミド誘導体の合成
この化合物はベンズアミド誘導体の合成のための試薬として使用できます . ベンズアミド誘導体はヒストン脱アセチル化酵素阻害剤として作用することが知られており、癌治療において潜在的な治療用途があります .
フェバンテル不純物の合成
“5-クロロ-2-ニトロアニリン”はフェバンテル不純物である1-ニトロフェバンテルの合成に使用されます . フェバンテルは、寄生虫の感染症の治療に使用される獣医用医薬品 .
5-(3-ヒドロキシフェノキシ)-2-ニトロアニリンの合成
2010年に発表された研究では、“5-クロロ-2-ニトロアニリン”は5-(3-ヒドロキシフェノキシ)-2-ニトロアニリンの合成に使用されました . この反応は、水素化ナトリウムを塩基として、DMFを溶媒として使用して行われました .
m-アリロキシフェノールの合成
“5-クロロ-2-ニトロアニリン”は、m-アリロキシフェノールの合成に使用できます . これらの化合物は、抗酸化剤、紫外線吸収剤、難燃剤など、幅広い用途を持っています .
プラスチック、接着剤、コーティングの製造
“5-クロロ-2-ニトロアニリン”を使用して合成されたm-アリロキシフェノールは、プラスチック、接着剤、コーティングの製造に一般的に使用されます . これらは、これらの材料の熱安定性と難燃性を向上させます .
作用機序
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donating and electron-accepting groups .
Mode of Action
Nitroanilines are known to undergo nucleophilic aromatic substitution reactions . The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to attack by nucleophiles .
Biochemical Pathways
Nitroanilines can be involved in various chemical reactions, such as nitration of arenes and reduction of nitroarenes .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.06 (XLOGP3) .
Result of Action
Nitroanilines can cause various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-methyl-3-nitroaniline. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action can be influenced by the pH and temperature of its environment .
生化学分析
Biochemical Properties
5-Chloro-2-methyl-3-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nitro group in 5-Chloro-2-methyl-3-nitroaniline can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 5-Chloro-2-methyl-3-nitroaniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, 5-Chloro-2-methyl-3-nitroaniline can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-3-nitroaniline exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of 5-Chloro-2-methyl-3-nitroaniline with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methyl-3-nitroaniline have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 5-Chloro-2-methyl-3-nitroaniline in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-3-nitroaniline in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates during the metabolism of 5-Chloro-2-methyl-3-nitroaniline, which can cause oxidative damage to cellular components .
Metabolic Pathways
5-Chloro-2-methyl-3-nitroaniline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction of the nitro group to form reactive intermediates, which can then participate in further metabolic reactions. These intermediates can interact with various cofactors and enzymes, leading to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methyl-3-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Chloro-2-methyl-3-nitroaniline within tissues is influenced by its lipophilicity and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methyl-3-nitroaniline is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct 5-Chloro-2-methyl-3-nitroaniline to specific organelles. The presence of 5-Chloro-2-methyl-3-nitroaniline in these compartments can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
5-chloro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNZWHWSZUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372769 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-44-4 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


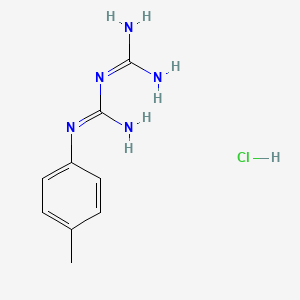

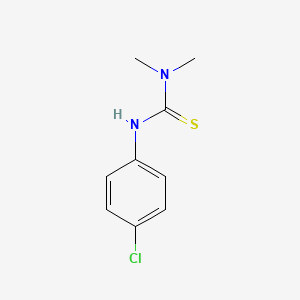

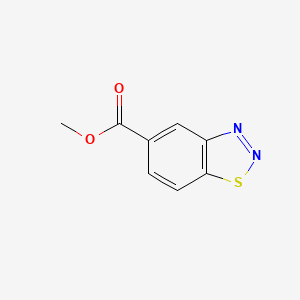
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
